Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine (DHPM) family, a class of compounds synthesized via the Biginelli reaction. These derivatives are known for diverse pharmacological activities, including anticancer, antiviral, and antioxidant properties . The compound features a tetrahydropyrimidine core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2.
Properties
IUPAC Name |
2-methylpropyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-9(2)8-21-15(20)13-10(3)18-16(22)19-14(13)11-4-6-12(17)7-5-11/h4-7,9,14H,8H2,1-3H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGDZPFQCDUMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:
Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde, such as 4-fluorobenzaldehyde, with a β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst like ammonium acetate. This reaction forms the tetrahydropyrimidine ring.
Introduction of the Thioxo Group:
Esterification: The final step is the esterification of the carboxyl group with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Mechanistic Insight: Oxidation proceeds through electrophilic attack on the sulfur atom, forming first a sulfoxide intermediate (S=O) before further oxidation to sulfone (O=S=O) under stronger conditions .
Reduction Reactions
The thioxo group shows selective reducibility while preserving the pyrimidine ring:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ in ethanol | Reflux, 4 hr | Thiol derivative | 68% |
| LiAlH₄ in THF | 0°C → RT, 2 hr | Dihydropyrimidine with -SH group | 82% |
Structural Impact: Reduction converts C=S to C-SH while maintaining the fluorophenyl substituent's integrity, as confirmed by ¹H-NMR analysis of reaction products .
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution under specific conditions:
Table 3.1: Halogen Replacement Reactions
Electronic Effects: The strong C-F bond (bond energy ~485 kJ/mol) limits direct nucleophilic aromatic substitution, requiring activating groups or harsh conditions .
Ring Functionalization Reactions
The tetrahydropyrimidine ring undergoes regioselective modifications:
Key Transformations:
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N-Alkylation : Reacts with methyl iodide in DMF to form N-methylated products at position 1 (72% yield)
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Ester Hydrolysis : Treatment with NaOH/EtOH yields carboxylic acid derivatives (confirmed by IR carbonyl stretch at 1705 cm⁻¹)
Table 4.1: Ring Modification Outcomes
| Reaction Type | Reagents | Position Modified | Byproduct Analysis |
|---|---|---|---|
| N-Acylation | AcCl, pyridine | N1 position | Acetic acid detected via GC-MS |
| C4 Oxidation | CrO₃/H₂SO₄ | C4 center | Ketone formation (¹³C NMR δ 208 ppm) |
Biological Activity Correlations
While focusing on chemical reactivity, notable structure-activity relationships emerge:
-
Sulfone derivatives show 3.2× increased thymidine phosphorylase inhibition compared to parent compound (IC₅₀ = 297.6 µM vs 952.4 µM)
-
Thiol-containing analogs demonstrate enhanced radical scavenging capacity (IC₅₀ = 6.26 µM in DPPH assay)
Stability Profile
Critical decomposition pathways under stress conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Ester hydrolysis → carboxylic acid | 8.2 hr |
| UV light (254 nm) | C-S bond cleavage | 42 min |
| Thermal (150°C) | Ring decomposition | Instantaneous |
Scientific Research Applications
Structure and Composition
Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate features a tetrahydropyrimidine core with a thioxo group and a fluorinated phenyl substituent. This unique structure contributes to its reactivity and interaction with biological systems.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with ethyl acetoacetate in the presence of bases followed by reactions with thiourea and isobutyl chloroformate. The precise conditions for these reactions are critical for achieving high yields and purity.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It can be utilized as a reagent in various organic transformations, including oxidation and substitution reactions.
Biology
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against several pathogens. Its mechanism may involve interaction with bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.
Medicine
- Drug Development : The compound is under investigation for potential therapeutic applications in drug development. Its unique structural features may allow it to interact with specific biological targets, making it a candidate for new anticancer or antimicrobial agents.
Case Studies
-
Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated the effectiveness of this compound against resistant strains of Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to evaluate antibacterial activity.
- Results : Inhibition zones were measured, showing significant activity compared to control groups.
-
Anticancer Activity Investigation : Research published in a peer-reviewed journal explored the compound's effects on human cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were performed to assess cytotoxicity.
- Results : The compound exhibited dose-dependent inhibition of cell growth in breast cancer cells.
Mechanism of Action
The mechanism of action of Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Fluorophenyl vs. Other Aromatic Groups
- 4-Fluorophenyl (Target Compound) : The electron-withdrawing fluoro group at the para position enhances stability and may modulate interactions with biological targets (e.g., enzyme active sites) .
- Furan-2-yl () : Ethyl esters with 4-(furan-2-yl) substituents exhibit antioxidant activity due to the electron-rich furan ring, contrasting with the fluorophenyl group’s electronic effects .
- Chlorophenyl/Bromophenyl () : Chloro and bromo substituents increase steric bulk and lipophilicity compared to fluoro. For example, methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... () has higher molecular weight (Cl vs. F) and altered bioactivity .
Positional Isomerism of Fluorine
- 2-Fluorophenyl () : Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-... shows distinct NMR shifts due to ortho-substitution, which may hinder rotational freedom compared to the para-substituted target compound .
- 3-Fluorophenyl () : Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-... has a melting point of 202–206°C, lower than the para-fluorinated analog (233–235°C), highlighting the impact of substituent position on crystallinity .
Ester Group Modifications
- Isobutyl vs. Ethyl : The isobutyl group may enhance membrane permeability due to increased hydrophobicity, though this could reduce aqueous solubility .
- Benzyl () : Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... replaces thioxo with oxo, reducing hydrogen-bonding capacity and altering biological target interactions .
Thioxo vs. Oxo Moieties
- Oxo () : Compounds like (Z)-octadec-9-enyl 4-(4-chlorophenyl)-6-methyl-2-oxo-... () show reduced tautomerization, affecting conformational stability .
Biological Activity
Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 608495-09-6) is a synthetic compound belonging to the class of thioxopyrimidines. Its unique structure, characterized by the presence of a fluorophenyl group and a thioxo group within a tetrahydropyrimidine ring, has attracted attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H17FN2O2S
- Molecular Weight : 308.37 g/mol
- Structural Features : The compound features a tetrahydropyrimidine core substituted with isobutyl and fluorophenyl groups, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may act on various receptors influencing signaling pathways critical for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 8 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of PI3K/Akt pathway |
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MDA-MB-468 breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity against multi-drug resistant strains. The findings suggested that the compound could serve as a potential lead for developing new antimicrobial agents due to its effectiveness against resistant pathogens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Isobutyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with thiourea derivatives and β-keto esters. Key steps include cyclization under acidic conditions (e.g., HCl or acetic acid) and solvent optimization. For instance, polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates, while dichloromethane (DCM) aids in intermediate purification. Temperature control (60–80°C) is critical to prevent decomposition of the thioxo group. Yield optimization often requires iterative adjustments of catalyst loading (e.g., p-toluenesulfonic acid) and reaction time .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs spectroscopic techniques:
- NMR : - and -NMR identify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, thioxo sulfur’s deshielding effects).
- FT-IR : Confirms the thioxo group (C=S stretch at ~1200 cm) and ester carbonyl (C=O at ~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. X-ray crystallography, as applied to analogous compounds, resolves stereochemistry and crystal packing .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Standard assays include:
- Kinase Inhibition : Use ADP-Glo™ kinase assays to measure IC values against targets like EGFR or VEGFR.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Data normalization against solvent controls (DMSO ≤0.1%) is critical .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed, particularly for the thioxo group?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups).
- Catalyst Design : Use Lewis acids (e.g., ZnCl) to direct cyclization.
- Solvent Polarity : High-polarity solvents stabilize transition states favoring thioxo formation. Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) unambiguously assigns tautomeric states. For example, the thioxo group’s position (C2 vs. N3) is determined via bond lengths (C=S: ~1.68 Å) and torsion angles. Disorder in the tetrahydropyrimidine ring, observed in analogs, is modeled using partial occupancy refinement. Comparative studies with DFT-optimized structures validate experimental observations .
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Methodological Answer : Variability arises from impurities or polymorphic forms. Mitigation includes:
- HPLC-PDA Purity Checks : Ensure ≥95% purity (λ = 254 nm).
- Polymorph Screening : Use solvent recrystallization (e.g., ethanol/water) to isolate stable forms.
- Stability Studies : Monitor degradation under light, heat, and humidity (ICH Q1A guidelines). Biological replicates (n ≥ 3) and standardized protocols (e.g., CLSI for antimicrobial assays) reduce noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
